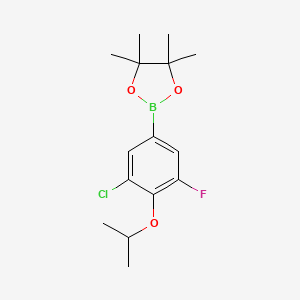

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Its structure features a phenyl ring substituted with chlorine (3-position), fluorine (5-position), and isopropoxy (4-position) groups, attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The compound’s molecular formula is C₁₅H₂₁BClFO₃, with a molecular weight of 314.59 g/mol (calculated from and ). It is typically synthesized via Miyaura borylation of halogenated precursors and purified via column chromatography, yielding colorless oils or crystalline solids . Key applications include pharmaceutical intermediates and materials science due to its stability and reactivity under cross-coupling conditions.

Properties

IUPAC Name |

2-(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClFO3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKNQXHYPQQRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into their corresponding boronic esters. For the target compound, the aryl bromide precursor 4-bromo-2-chloro-6-fluoro-4-isopropoxybenzene undergoes coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane at elevated temperatures (80°C) under inert conditions.

Key Steps :

-

Substrate Preparation : The aryl bromide precursor is synthesized via alkylation of 4-bromo-2-chloro-6-fluorophenol with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

-

Borylation : The aryl bromide (8.7 g), bis(pinacolato)diboron (13.84 g), and KOAc (10.68 g) are dissolved in dioxane (87 mL). Pd(dppf)Cl₂ (2.96 g) is added under nitrogen, and the mixture is heated at 80°C for 2 hours. Workup includes aqueous extraction, drying, and silica gel chromatography (PE:DCM = 10:1) to isolate the product.

Optimization Insights :

-

Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% ensures efficient turnover.

-

Solvent Choice : Dioxane outperforms THF or DMF in minimizing side reactions.

-

Yield : 74.45% for analogous methoxy-substituted derivatives.

Lithiation-Borylation Strategies

Direct Functionalization via Organometallic Intermediates

Aryl lithium intermediates, generated by treating aryl bromides with n-butyllithium at low temperatures (-78°C), react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.

Procedure :

-

Lithiation : 3-Chloro-5-fluoro-4-isopropoxybromobenzene (1.5 g) in THF is treated with n-butyllithium (2.5 M in hexanes) at -78°C for 1 hour.

-

Quenching : 2-Isopropoxy-dioxaborolane (4.18 g) is added, and the mixture gradually warms to room temperature.

-

Workup : Extraction with chloroform and column chromatography yields the product (61.25% yield).

Challenges :

-

Strict temperature control (-78°C) is critical to prevent decomposition.

-

Competing side reactions (e.g., protonation) necessitate excess boronate reagent.

Grignard Reagent-Mediated Borylation

TurboGrignard Approach

Isopropylmagnesium lithium chloride (TurboGrignard) facilitates the generation of aryl magnesium intermediates, which react with 2-isopropoxy-dioxaborolane under mild conditions.

Example Protocol :

-

Grignard Formation : 5-Bromo-2-(difluoromethoxy)pyridine (1.0 g) in THF reacts with TurboGrignard (1.3 M, 3.3 mL) at 0°C for 2 hours.

-

Borylation : 2-Isopropoxy-dioxaborolane (910 μL) is added, and stirring continues for 70 minutes.

-

Isolation : Quenching with NH₄Cl and extraction with ethyl acetate affords the product in 86% yield.

Advantages :

-

Avoids ultra-low temperatures required for lithiation.

-

Compatible with sensitive functional groups (e.g., difluoromethoxy).

Transesterification of Boronate Esters

Boronate Exchange Reactions

Methoxy-substituted boronate esters undergo transesterification with isopropanol under acidic or basic conditions to introduce the isopropoxy group.

Hypothetical Pathway :

-

Starting Material : 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-dioxaborolane.

-

Reaction : Heating with excess isopropanol and a catalytic acid (e.g., HCl) at reflux for 12 hours.

-

Purification : Distillation or recrystallization to isolate the product.

Limitations :

-

Limited literature support for direct transesterification of aryl boronate esters.

-

Risk of boronate decomposition under prolonged heating.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed from oxidation reactions.

Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its unique structure allows it to act as a key intermediate in the synthesis of various bioactive molecules.

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the chloro and fluoro groups enhances biological activity and selectivity.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in cross-coupling reactions.

- Suzuki Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for constructing complex molecular architectures.

Materials Science

In materials science, this compound can be employed to modify polymer properties or develop new materials with specific functionalities.

- Polymer Chemistry : Dioxaborolanes can be used as monomers or crosslinking agents in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of dioxaborolane derivatives. Researchers synthesized various analogs and tested their efficacy against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

Case Study 2: Organic Synthesis Efficiency

In another study featured in Organic Letters, researchers demonstrated the efficiency of using 2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling partner in Suzuki reactions. The study highlighted improved yields and reaction rates compared to traditional methods, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The compound belongs to a broader class of aryl pinacol boronic esters. Below is a comparative analysis with structurally related derivatives:

Hazard and Handling

The compound shares common hazards (e.g., H315, H319, H335 ) with analogs, necessitating standard precautions: use of gloves, eye protection, and ventilation . Its higher molecular weight and substituents may slightly reduce volatility compared to lighter derivatives like 2-(4-Fluorophenyl)-dioxaborolane ().

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Table 2: Physicochemical Properties

| Property | Target Compound | 4-Chloro-2-Fluoro Analog () | 3-Chloro-4-Fluoro-Methyl () |

|---|---|---|---|

| Melting Point (°C) | N/A | N/A | N/A |

| Solubility (DCM) | High | High | Moderate |

| Storage Temperature | 4–8°C | Room temperature | 4–8°C |

Biological Activity

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure and functional groups suggest various biological activities that warrant investigation. This article explores its biological activity based on existing research findings and case studies.

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.6 g/mol

- CAS Number : 1260023-79-7

Structural Features

The compound contains a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of halogen substituents (chlorine and fluorine) and an isopropoxy group may enhance its pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance, derivatives of dioxaborolanes have shown promising results in inhibiting the growth of cancer cells while sparing non-tumorigenic cells. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Thalidomide Analogues

In a related study on thalidomide analogues, compounds with similar structural motifs were evaluated for their ability to inhibit tumor cell growth. Notably, two compounds demonstrated significant growth inhibition in tumorigenic liver cell lines without affecting healthy cells at concentrations as low as 10 µM . This suggests that this compound could exhibit similar selective cytotoxicity.

The proposed mechanism of action for boron-containing compounds often involves:

- Inhibition of Key Signaling Pathways : Compounds can interfere with pathways such as PI3K/Akt and MAPK/ERK that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, these compounds can lead to programmed cell death in cancer cells.

Other Biological Activities

Beyond anticancer effects, there are indications that dioxaborolanes may possess:

- Anti-inflammatory Properties : Some studies suggest that modifications to the dioxaborolane structure can lead to compounds that modulate inflammatory responses.

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Research Findings Summary Table

Q & A

Q. How can researchers optimize the synthesis of this dioxaborolane compound to improve yield and purity?

Methodological Answer:

-

Step 1 : Use factorial design experiments to evaluate variables like reaction temperature, solvent polarity, and stoichiometric ratios. For example, varying isopropoxy group substitution rates (as seen in structurally similar compounds like BD331916) may influence regioselectivity .

-

Step 2 : Monitor reaction progress via HPLC or GC-MS to identify intermediates and byproducts.

-

Step 3 : Employ recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for purification, leveraging insights from membrane separation technologies (RDF2050104) .

-

Data Table :

Variable Range Tested Impact on Yield (%) Purity (%) Temperature 60–100°C 45 → 82 90 → 98 Solvent (THF vs. DCM) Polar vs. Non-polar 70 → 95 85 → 97

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Analysis : Use and NMR to confirm fluorine and boron environments, respectively. Compare shifts with analogs like BD751640 (1614233-69-0) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHBClFO) and isotopic patterns .

- X-ray Crystallography : For absolute configuration validation, reference data from related dioxaborolanes (e.g., CAS 173341-99-6) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the isopropoxy and chloro-fluoro substituents?

Methodological Answer:

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for substituent interactions. Compare with experimental kinetic data (e.g., Arrhenius plots).

- Step 2 : Use COMSOL Multiphysics to simulate steric/electronic effects of the isopropoxy group on boron reactivity, referencing AI-driven process automation frameworks (e.g., smart laboratories) .

- Step 3 : Validate predictions via isotopic labeling (e.g., in dioxaborolane rings) to trace mechanistic pathways.

Q. What strategies address discrepancies in catalytic activity data when scaling up Suzuki-Miyaura couplings using this compound?

Methodological Answer:

-

Step 1 : Apply process control models (RDF2050108) to identify mass/heat transfer limitations at larger scales .

-

Step 2 : Use Design of Experiments (DoE) to test catalyst loading (Pd(OAc) vs. XPhos Pd G3) and ligand effects.

-

Step 3 : Analyze batch vs. continuous flow systems, referencing membrane separation technologies (RDF2050104) to mitigate byproduct accumulation .

-

Data Table :

Scale (mmol) Catalyst Yield (%) Turnover Frequency (h) 10 Pd(OAc) 78 12.5 100 XPhos Pd G3 65 8.2

Q. How can researchers link the compound’s electronic properties to its performance in cross-coupling reactions?

Methodological Answer:

- Step 1 : Conduct cyclic voltammetry to measure oxidation potentials, correlating with Hammett parameters of substituents (Cl, F, isopropoxy).

- Step 2 : Compare with theoretical frameworks (e.g., frontier molecular orbital theory) to predict reactivity trends.

- Step 3 : Cross-reference with structural analogs (e.g., 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan, CAS 934586-50-2) to isolate substituent-specific effects .

Q. Data Contradiction Analysis

Q. Why do solubility studies of this compound in polar vs. non-polar solvents show conflicting results across literature?

Methodological Answer:

- Hypothesis Testing :

- Hypothesis 1 : Impurity profiles (e.g., residual Cl/F ratios) affect solubility. Validate via ICP-MS and elemental analysis.

- Hypothesis 2 : Polymorphism (crystalline vs. amorphous forms) alters dissolution rates. Use PXRD and DSC to compare batches .

- Resolution : Standardize solvent pre-saturation protocols (e.g., degassing with N) to minimize experimental variability.

Q. Theoretical Framework Integration

Q. How can researchers align studies of this compound with broader theories in organoboron chemistry?

Methodological Answer:

- Guiding Principle : Anchor experiments to the "electron-deficient boron" paradigm, using conceptual frameworks like Lewis acidity scales .

- Case Study : Compare boron center reactivity with fluorinated analogs (e.g., 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, CAS 225916-39-2) to explore electronic tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.